molecular formula C14H13B B3247203 4-Bromo-2-ethylbiphenyl CAS No. 1809158-13-1

4-Bromo-2-ethylbiphenyl

Cat. No.: B3247203
CAS No.: 1809158-13-1
M. Wt: 261.16 g/mol
InChI Key: BWSROJHYPQKRJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-ethylbiphenyl is a chemical compound with the molecular formula C14H13Br . It has an average mass of 261.157 Da and a monoisotopic mass of 260.020050 Da .


Molecular Structure Analysis

The IUPAC name for this compound is 4-bromo-2-ethyl-1,1’-biphenyl . The InChI code for this compound is 1S/C14H13Br/c1-2-11-10-13(15)8-9-14(11)12-6-4-3-5-7-12/h3-10H,2H2,1H3 .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 261.16 . It is a liquid at room temperature . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

1. Vinylation using Homogeneous Nickel Catalysts

4-Bromo-2-ethylbiphenyl has been used in the study of vinylation reactions. For example, the vinylation of 4-bromo-4′-hydroxybiphenyl and ethyl acrylate was catalyzed by NiCl2-H2O/PPh3 in the presence of an inorganic base, leading to the formation of ethyl 4-(4′-hydroxyphenyl)cinnamate with high selectivity. This showcases the application of this compound in catalyst systems for organic synthesis processes (Kelkar et al., 1994).

2. Studying Metabolism in Rats

While not directly involving this compound, related compounds such as 4-bromo-2,5-dimethoxyphenethylamine have been studied for their metabolism in organisms like rats. This kind of research contributes to a broader understanding of how bromobiphenyls are metabolized in biological systems (Kanamori et al., 2002).

3. Synthesis of Liquid Crystal Display Materials

The synthesis of 4-bromo-4'-hydroxybiphenyl, an intermediate used to synthesize liquid crystal display materials, is another significant application. This process involves bromination of 4-hydroxybiphenyl, demonstrating the utility of bromobiphenyl compounds in the production of advanced materials for technology (Guo-du, 2001).

4. Applications in Organic Chemistry

The treatment of ethyl 4-bromobutylphosphonochloridate with phenylmagnesium bromide, followed by several chemical processes, yields various organic compounds. This showcases the versatility of bromobiphenyls in organic chemistry and synthesis (Hewitt & Newland, 1977).

Safety and Hazards

The safety information for 4-Bromo-2-ethylbiphenyl indicates that it is associated with some hazards. The compound has been assigned the GHS07 pictogram, and the signal word is "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses if present and easy to do – continue rinsing) .

Properties

IUPAC Name

4-bromo-2-ethyl-1-phenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Br/c1-2-11-10-13(15)8-9-14(11)12-6-4-3-5-7-12/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWSROJHYPQKRJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)Br)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101304111
Record name 1,1′-Biphenyl, 4-bromo-2-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101304111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1809158-13-1
Record name 1,1′-Biphenyl, 4-bromo-2-ethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1809158-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1′-Biphenyl, 4-bromo-2-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101304111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-ethylbiphenyl
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-ethylbiphenyl
Reactant of Route 3
Reactant of Route 3
4-Bromo-2-ethylbiphenyl
Reactant of Route 4
Reactant of Route 4
4-Bromo-2-ethylbiphenyl
Reactant of Route 5
Reactant of Route 5
4-Bromo-2-ethylbiphenyl
Reactant of Route 6
Reactant of Route 6
4-Bromo-2-ethylbiphenyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.